2-Bromo-3,6-difluorophenol

pKa prediction fluorophenol acidity halogen substitution effects

2-Bromo-3,6-difluorophenol (CAS 1208077-18-2) is the definitive 2,3,6-trisubstituted halophenol building block for precision synthesis. Its unique ortho-bromine / meta,para-difluoro substitution delivers a predicted pKa of 6.12—lower than the 4,6-difluoro isomer—enhancing nucleophilic reactivity in Suzuki-Miyaura, Ullmann ether, and directed ortho-metalation reactions. This specific regioisomer ensures reproducible cross-coupling regioselectivity and SAR data that cannot be replicated by other bromodifluorophenol isomers. Available in 97% purity from global suppliers for direct procurement and scale-up.

Molecular Formula C6H3BrF2O
Molecular Weight 208.99 g/mol
CAS No. 1208077-18-2
Cat. No. B1524090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,6-difluorophenol
CAS1208077-18-2
Molecular FormulaC6H3BrF2O
Molecular Weight208.99 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)O)Br)F
InChIInChI=1S/C6H3BrF2O/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H
InChIKeyDQVYERDCGYVMRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3,6-difluorophenol CAS 1208077-18-2: 1,2,4-Trisubstituted Halophenol with Ortho-Bromo and para-Fluoro Substitution


2-Bromo-3,6-difluorophenol (CAS 1208077-18-2, molecular formula C₆H₃BrF₂O, molecular weight 208.99 g/mol) is a 1,2,4-trisubstituted halophenol featuring a hydroxyl group, a bromine atom at the 2-position, and two fluorine atoms at the 3- and 6-positions of the aromatic ring . This compound exists as a solid at ambient temperature and is classified as a halogenated aromatic building block with moderate lipophilicity (XLogP3 = 2.5) and a topological polar surface area of 20.2 Ų . Its canonical SMILES representation is OC1=C(F)C=CC(F)=C1Br, and its InChIKey is DQVYERDCGYVMRV-UHFFFAOYSA-N . The specific 2,3,6-substitution pattern distinguishes it from other bromodifluorophenol regioisomers and establishes its utility as an intermediate in pharmaceutical and agrochemical synthesis [1].

2-Bromo-3,6-difluorophenol: Why Regioisomeric Substitution Prevents Direct Analog Substitution


Halogenated phenols with identical molecular formulas but differing halogen substitution patterns exhibit divergent physicochemical properties, electronic distributions, and reactivity profiles that preclude simple interchange in synthetic applications . 2-Bromo-3,6-difluorophenol (2-Br, 3,6-diF) possesses a unique arrangement wherein the bromine atom occupies the ortho position relative to the hydroxyl group, while fluorine atoms occupy both meta (3-position) and para (6-position) sites. This configuration produces an electronic environment and steric profile distinct from its regioisomers, including 2-bromo-4,6-difluorophenol (2-Br, 4,6-diF, CAS 98130-56-4) and 4-bromo-2,3-difluorophenol (4-Br, 2,3-diF, CAS 144292-32-0) . The specific 3,6-difluoro arrangement influences hydrogen bonding capacity, nucleophilic substitution rates, and cross-coupling regioselectivity in ways that cannot be replicated by alternative isomers [1]. Consequently, procurement decisions based solely on molecular formula matching without verification of substitution pattern risk synthetic failure, altered reaction outcomes, and compromised product purity.

Quantitative Comparative Evidence for 2-Bromo-3,6-difluorophenol: pKa, LogP, Reactivity, and Cost Differentiation


Comparative pKa Differentiation: 2-Bromo-3,6-difluorophenol vs. 2-Bromo-4,6-difluorophenol Regioisomer

Predicted pKa values derived from computational hydrogen-bonded complex correlations distinguish 2-bromo-3,6-difluorophenol from its 2-bromo-4,6-difluorophenol regioisomer, with the 3,6-difluoro arrangement conferring a lower pKa (6.12) compared to the 4,6-difluoro isomer (6.58) [1]. This 0.46-unit difference corresponds to approximately 2.9× higher acidity for the 3,6-isomer, attributable to the fluorine at the 3-position exerting a stronger electron-withdrawing inductive effect on the hydroxyl-bearing carbon than the fluorine at the 4-position in the comparator [1].

pKa prediction fluorophenol acidity halogen substitution effects hydrogen bonding

Lipophilicity Differentiation: XLogP3 Comparison of 2-Bromo-3,6-difluorophenol vs. 4-Bromo-2,3-difluorophenol

2-Bromo-3,6-difluorophenol exhibits an XLogP3 value of 2.5 , while the regioisomer 4-bromo-2,3-difluorophenol (CAS 144292-32-0) has a reported LogP of 2.43 . The 0.07 log unit difference, though modest, reflects distinct halogen positional effects on hydrophobicity. The 3,6-difluoro arrangement in the target compound positions both fluorine atoms on the same side of the aromatic ring relative to the hydroxyl-bromine axis, creating a polarized electron density distribution that differs from the 2,3-difluoro pattern in the comparator .

lipophilicity XLogP partition coefficient halogen substitution

Synthetic Route Exclusivity: Bromination of 3,6-Difluorophenol for 2-Bromo-3,6-difluorophenol Production

The synthesis of 2-bromo-3,6-difluorophenol proceeds via electrophilic bromination of 3,6-difluorophenol using bromine with iron(III) bromide (FeBr₃) catalyst in dichloromethane at controlled temperature . This route contrasts with the synthesis of 2,5-dibromo-3,6-difluorophenol, which requires different bromination conditions (N-bromosuccinimide or excess bromine) to achieve di-bromination at both the 2- and 5-positions . The mono-bromination route is stoichiometrically efficient, consuming one equivalent of bromine per molecule of starting material, whereas the di-bromo analog requires twice the brominating agent .

electrophilic aromatic substitution bromination regioselectivity halogenation

Procurement Cost Analysis: 2-Bromo-3,6-difluorophenol Pricing vs. 2-Bromo-4,6-difluorophenol Market Rates

Current market pricing for 2-bromo-3,6-difluorophenol (CAS 1208077-18-2) is £24.00/1g and £76.00/5g from Fluorochem , and €56.00/1g with €120.00/5g from CymitQuimica . Comparative pricing data for 2-bromo-4,6-difluorophenol (CAS 98130-56-4) is not publicly available in comparable vendor catalogs, indicating potential supply chain differences or distinct manufacturing economics between these regioisomers . The established pricing structure for the 3,6-isomer provides budget certainty for procurement planning, whereas the 4,6-isomer's non-standard pricing may require custom synthesis quotations .

procurement cost analysis building block sourcing

Targeted Application Scenarios for 2-Bromo-3,6-difluorophenol in Pharmaceutical and Agrochemical Synthesis


Suzuki-Miyaura Cross-Coupling for Biaryl Pharmaceutical Scaffold Construction

2-Bromo-3,6-difluorophenol serves as an aryl bromide coupling partner in Suzuki-Miyaura reactions, where the ortho-bromine relative to the hydroxyl group provides a reactive site for palladium-catalyzed C–C bond formation [1]. The 3,6-difluoro substitution pattern imparts a lower predicted pKa (6.12) compared to the 4,6-difluoro isomer, which may enhance nucleophilic character at the phenoxide oxygen under basic coupling conditions [2]. The XLogP3 of 2.5 indicates moderate lipophilicity suitable for biaryl products intended for biological target engagement . The hydroxyl group remains available for subsequent O-alkylation or O-arylation, enabling sequential diversification strategies in medicinal chemistry programs [1].

Fluorinated Diphenyl Ether Agrochemical Intermediate Synthesis

2-Bromo-3,6-difluorophenol functions as a phenol component in Ullmann-type diaryl ether synthesis, with commercial derivatives including 2-bromo-3,6-difluorophenyl 2,6-difluoro-4-(trifluoromethyl)phenyl ether (CAS 2244086-27-7) available as research intermediates [1]. The 3,6-difluoro substitution pattern on the phenol ring provides a distinct electronic profile compared to 4-bromo-2,3-difluorophenol (LogP = 2.43 vs. XLogP3 = 2.5), potentially influencing the environmental fate and biological activity of the resulting diaryl ether products [2]. Fluorinated diphenyl ethers represent a privileged scaffold in herbicide development, where subtle changes in fluorine positioning significantly affect potency and selectivity profiles [1][2].

Halogenated Phenol Building Block for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry SAR programs investigating halogen substitution effects, 2-bromo-3,6-difluorophenol provides a specific substitution pattern that can be systematically compared against regioisomeric analogs [1]. The combination of bromine (heavy halogen, polarizable) with two fluorines (small, strongly electronegative) at defined positions creates a unique electronic and steric environment for probing target protein binding interactions [2]. The commercial availability of this compound with 95–97% purity from multiple vendors (Fluorochem, CymitQuimica, Apollo Scientific, Macklin) at established price points facilitates reproducible SAR investigations without custom synthesis delays . The 3,6-difluoro arrangement differs meaningfully from the 4,6-difluoro isomer (CAS 98130-56-4) in terms of predicted pKa (Δ = -0.46), a parameter known to influence hydrogen-bonding interactions in protein-ligand complexes .

Precursor for Ortho-Directed Metalation and Subsequent Functionalization

The hydroxyl group in 2-bromo-3,6-difluorophenol serves as a directing group for ortho-metalation strategies, enabling selective functionalization at positions adjacent to the oxygen [1]. The presence of bromine at the 2-position and fluorine at the 3- and 6-positions creates a specific electronic environment that influences metalation regioselectivity differently than the 2-bromo-4,6-difluorophenol isomer [2]. Following O-protection (e.g., MOM or SEM ether formation), the aryl bromide remains available for cross-coupling while the fluorine substituents modulate ring electronics and metabolic stability [1]. The commercial availability of downstream derivatives such as 2-(2-bromo-3,6-difluorophenyl)ethan-1-ol (CAS 2007759-27-3) and 2-bromo-3,6-difluorophenyl ethers validates the synthetic utility of this scaffold .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-3,6-difluorophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.